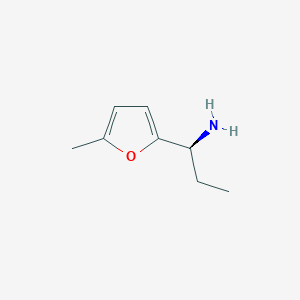

(S)-1-(5-methylfuran-2-yl)propan-1-amine

Vue d'ensemble

Description

(S)-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-methylfuran, which can be obtained through the methylation of furan.

Formation of Intermediate: The 5-methylfuran undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(5-methylfuran-2-yl)propan-1-one.

Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: Finally, the alcohol is converted to the amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates can be used for substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Amides, sulfonamides, or carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

(S)-1-(5-Methylfuran-2-yl)propan-1-amine has been utilized in the synthesis of biologically active compounds. Its chirality is particularly valuable in the development of pharmaceuticals, where the specific enantiomer can have distinct biological effects.

Case Study: Synthesis of CXCR Ligands

A notable study involved the use of this compound in the synthesis of fluorescent ligands targeting the CXC chemokine receptor 2 (CXCR2). The compound was employed to create a clickable ligand that enabled target engagement studies, showcasing its utility in drug discovery and development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block.

Case Study: Cyclization Reactions

In a study focused on cyclization reactions of tetrahydroindolinones, this compound was used to prepare a methyl-substituted furan derivative. This reaction demonstrated a high yield (62%) and facilitated further transformations into bicyclic lactams . The incorporation of the methyl group at the 5-position was crucial for suppressing undesired dimerization pathways, highlighting the compound's role in enhancing reaction selectivity.

Development of Fluorescent Probes

The compound is also significant in the field of bioconjugation and fluorescent probe development. Its reactivity allows it to be used in creating probes that can be utilized for imaging and tracking biological processes.

Case Study: Fluorescent Ligand Development

Research has shown that this compound can be incorporated into fluorescent ligands through various protective group strategies. These ligands are designed to study protein interactions and cellular processes, demonstrating the compound’s applicability in biochemical research .

Mécanisme D'action

The mechanism of action of (S)-1-(5-methylfuran-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-methylfuran-2-yl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.

1-(5-methylfuran-2-yl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.

1-(5-methylfuran-2-yl)propan-2-amine: Similar structure but with the amine group at the 2-position of the propyl chain.

Uniqueness

(S)-1-(5-methylfuran-2-yl)propan-1-amine is unique due to its specific stereochemistry and the position of the amine group, which can influence its reactivity and interactions with biological targets. The presence of the furan ring also imparts distinct chemical properties compared to other heterocyclic compounds.

Activité Biologique

(S)-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound characterized by its unique structure, which includes a propan-1-amine backbone and a 5-methylfuran substituent. This combination contributes to its intriguing biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the molecular formula and a molecular weight of approximately 139.19 g/mol. Its structure allows for significant interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions due to the presence of the furan ring and the amine group.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction suggests that the compound may influence the metabolism of other drugs that are substrates for this enzyme, indicating its relevance in drug-drug interactions and pharmacokinetics.

1. Enzyme Inhibition

- Cytochrome P450 Enzymes : The compound has shown inhibitory effects on CYP1A2, which is crucial for metabolizing various pharmaceuticals. This inhibition could lead to altered drug efficacy and toxicity profiles when co-administered with other medications.

2. Neuropharmacological Potential

- The ability of this compound to cross the blood-brain barrier suggests potential neuroactive properties, making it a candidate for further investigation in neuropharmacology.

3. Toxicological Considerations

Case Study 1: CYP1A2 Interaction

A study investigating various compounds' effects on CYP1A2 revealed that this compound significantly inhibited this enzyme's activity, suggesting that it could alter the pharmacokinetics of co-administered drugs metabolized by CYP1A2. This finding emphasizes the need for careful consideration in polypharmacy settings.

Case Study 2: Potential Drug Development

Given its structural characteristics and biological activity, this compound has been proposed as a lead compound for developing new drugs targeting specific diseases. Its ability to modulate enzyme activity positions it as a valuable candidate in drug design efforts aimed at improving therapeutic outcomes while minimizing side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine | C₉H₁₅NO | Contains an additional methyl group on the propan chain. |

| This compound | C₈H₁₃NO | Stereoisomer with unique chiral properties. |

| 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine | C₁₀H₁₇NO | Features two methyl groups; increased steric hindrance. |

The uniqueness of this compound lies in its specific structural configuration and biological activity profile, which may not be replicated in similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it within this class of compounds .

Propriétés

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNWJSHBHAFMAT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474436 | |

| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-95-5 | |

| Record name | (αS)-α-Ethyl-5-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.